Home > Products > Screening Compounds P111645 > Beta-Amyloid (1-13)
Beta-Amyloid (1-13) -

Beta-Amyloid (1-13)

Catalog Number: EVT-247402
CAS Number:
Molecular Formula:
Molecular Weight: 1561.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid (1-13) originates from the proteolytic processing of the amyloid precursor protein, which occurs primarily in neuronal tissues. The full-length amyloid precursor protein is cleaved by beta-secretase, producing a C-terminal fragment that is further processed by gamma-secretase to yield various lengths of amyloid-beta peptides, including Beta-Amyloid (1-40) and Beta-Amyloid (1-42). The specific fragment Beta-Amyloid (1-13) represents an early segment in this processing pathway.

Classification

Beta-Amyloid (1-13) is classified as a neuropeptide and falls under the category of amyloid peptides. It is characterized by its propensity to misfold and aggregate, leading to neurotoxic effects that are implicated in neurodegenerative diseases, particularly Alzheimer’s disease.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (1-13) can be achieved through solid-phase peptide synthesis techniques. Various protocols have been developed to enhance yield and purity while minimizing aggregation during synthesis. For example, the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry allows for efficient stepwise addition of amino acids while maintaining the integrity of the peptide chain.

Technical Details

The synthesis typically involves:

  • Deprotection: Removal of protecting groups using trifluoroacetic acid.
  • Coupling: Sequential addition of amino acids to form the peptide backbone.
  • Cleavage: The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid and other solvents.
  • Purification: High-performance liquid chromatography is employed to isolate pure peptides from by-products and aggregates.

Recent advances have also introduced methods for reducing oxidation during synthesis, which can improve yields significantly .

Molecular Structure Analysis

Structure

Beta-Amyloid (1-13) consists of 13 amino acids, with its sequence being critical for its biological activity. The structure is intrinsically disordered, which contributes to its ability to aggregate into fibrils.

Data

Studies utilizing nuclear magnetic resonance spectroscopy have provided insights into the conformational dynamics of Beta-Amyloid peptides. These studies indicate that even short fragments like Beta-Amyloid (1-13) can adopt multiple conformations in solution, influencing their aggregation propensity .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-13) can undergo several chemical reactions:

  • Aggregation: This peptide can self-associate to form oligomers and fibrils, which are toxic to neurons.
  • Modification: Post-translational modifications can alter its aggregation properties and toxicity.

Technical Details

The aggregation process is influenced by factors such as pH, temperature, and concentration. Techniques like thioflavin T fluorescence assays are commonly used to monitor aggregation kinetics .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (1-13) contributes to neurotoxicity involves its aggregation into insoluble plaques that disrupt cell function. These aggregates can induce oxidative stress and inflammation in surrounding neuronal tissues.

Data

Research indicates that oligomeric forms of amyloid-beta are particularly toxic as they can interfere with synaptic function and promote apoptotic pathways in neurons .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (1-13) is soluble in organic solvents like dimethyl sulfoxide but tends to aggregate in aqueous environments. Its physical state changes with concentration and temperature.

Chemical Properties

The chemical stability of Beta-Amyloid (1-13) can be affected by environmental conditions such as pH and ionic strength. It exhibits a tendency to form hydrogen bonds which facilitate its aggregation into higher-order structures.

Relevant Data or Analyses

Studies have shown that modifications in environmental conditions significantly affect the stability and aggregation behavior of Beta-Amyloid peptides .

Applications

Scientific Uses

Beta-Amyloid (1-13) serves as an important model for studying the mechanisms underlying Alzheimer's disease. Its synthesis and characterization are crucial for:

  • Developing therapeutic agents aimed at inhibiting aggregation.
  • Understanding the early events in amyloid plaque formation.
  • Testing potential drugs that target amyloid-beta metabolism or aggregation pathways.
Molecular Mechanisms of Beta-Amyloid (1-13) Biogenesis and Processing

Proteolytic Cleavage Dynamics in APP Processing Pathways

Beta-amyloid (Aβ) peptides, including the N-terminal fragment Aβ(1-13), derive from the sequential proteolytic processing of the Amyloid Precursor Protein (APP). APP is a type I transmembrane glycoprotein traversing the secretory and endocytic pathways, where it encounters the secretases responsible for its cleavage [8]. The amyloidogenic pathway—yielding Aβ fragments—requires initial cleavage by β-site APP-cleaving enzyme 1 (BACE1), followed by γ-secretase-mediated intramembrane proteolysis [1] [6].

Role of β-Secretase (BACE1) in N-Terminal Fragment Generation

BACE1 is an aspartyl protease with its active site positioned within the acidic lumen of endosomes and trans-Golgi compartments (pH 4.5 optimal). It cleaves APP at the Asp+1 residue of the Aβ domain, generating a soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (C99) [6] [8]. This cleavage is the rate-limiting step in Aβ biogenesis and determines the N-terminal sequence homogeneity of Aβ peptides, including Aβ(1-13). Key characteristics of BACE1 include:

  • Substrate specificity: Preferentially cleaves APP between Met671 and Asp672 (APP770 numbering). The Swedish familial AD mutation (KM670/671NL) enhances BACE1 affinity by 60–90%, elevating Aβ(1-13) production [8] [10].
  • Topological constraint: As a type I membrane protein, BACE1’s luminal active site ensures APP cleavage occurs extracellularly or within endocytic vesicles [6].
  • Neuronal predominance: BACE1 expression is highest in neurons, explaining the brain-specific vulnerability to Aβ accumulation [3] [8].

Table 1: Key Enzymes in Aβ(1-13) Biogenesis

EnzymeTypeCleavage Site on APPPrimary LocationImpact on Aβ(1-13)
BACE1Aspartyl proteaseMet671-Asp672Endosomes, trans-GolgiGenerates N-terminus
γ-SecretaseMultiprotein complexVal711-Ile712 (Aβ40)Plasma membrane, endosomesDetermines C-terminus heterogeneity

Gamma-Secretase Variants and Their Impact on Fragment Heterogeneity

γ-Secretase is an intramembrane-cleaving protease complex comprising presenilin (PS1 or PS2), nicastrin, PEN-2, and APH-1. It processes C99 to release Aβ peptides of varying lengths (e.g., Aβ40, Aβ42) and the APP intracellular domain (AICD) [1] [4]. For Aβ(1-13), γ-secretase activity indirectly influences fragment availability through two mechanisms:

  • Processive cleavage: γ-Secretase trims C99 in a stepwise manner (e.g., Aβ49→Aβ46→Aβ43→Aβ40), where initial ε-cleavage precedes γ-cleavage. Longer intermediates (Aβ45/46) may serve as precursors for shorter fragments [1] [8].
  • Presenilin mutations: >300 FAD-linked mutations in PSEN1/2 alter γ-secretase processivity, favoring Aβ42 over Aβ40. This elevates Aβ42:Aβ40 ratios, indirectly promoting Aβ(1-13) incorporation into aggregation-prone oligomers [4] [5].

Structural Dynamics of Beta-Amyloid (1-13) in Solution and Membranous Environments

The Aβ(1-13) fragment (sequence: DAEFRHDSGYEVH) exhibits conformational plasticity influenced by environmental factors. Unlike full-length Aβ, it lacks the hydrophobic C-terminal domain critical for fibril formation but retains N-terminal motifs essential for early oligomerization [1] [7].

Nuclear Magnetic Resonance (NMR) Insights into Conformational Flexibility

Solution NMR studies reveal that Aβ(1-13) is intrinsically disordered in aqueous buffers but adopts ordered structures in membrane-mimetic environments:

  • SDS micelles: Residues 2–7 (A2–F4–R5–H6) form an α-helix stabilized by hydrophobic interactions with micelle cores. A kink occurs at H6–D7, disrupting helical continuity [1].
  • Lipid bilayers: In anionic membranes, residues 1–5 (D1–A2–E3) adopt a β-strand conformation, while E3–V12 form a dynamic loop. This facilitates membrane anchoring via charged residues (E3, D7, E11) [7].
  • pH dependence: At endosomal pH (4.5–5.0), deprotonation of E3/E11 induces a helix-to-coil transition, increasing solvent exposure of hydrophobic residues (F4, V12) [1].

Table 2: Structural States of Aβ(1-13) Under Experimental Conditions

EnvironmentDominant ConformationKey Stabilizing ForcesBiological Implication
Aqueous solutionRandom coilElectrostatic repulsion (E3, E11)Low aggregation propensity
SDS micellesα-helix (residues 2–7)Hydrophobic packing, H-bondingMembrane interaction interface
Anionic lipid bilayersβ-strand (1–5), loop (7–12)Salt bridges, van der WaalsOligomer nucleation on neuronal membranes

Molecular Dynamics Simulations of Early Aggregation Propensity

All-atom MD simulations (100–500 ns) highlight mechanisms driving Aβ(1-13) self-assembly:

  • Salt bridge dynamics: The D1–A2–E3 motif engages in intra- and intermolecular salt bridges. E3–R5 and D7–H6 pairs stabilize dimers, while D1–K16 (full Aβ) interactions are absent [1] [7].
  • Hydrophobic collapse: F4, V12, and H13 form transient hydrophobic clusters that seed oligomerization. F4–F4 π-stacking is observed in 60% of dimer trajectories [7].
  • Membrane perturbation: In bilayers containing 40% cholesterol, Aβ(1-13) penetrates the lipid headgroup region, extracting phospholipids and increasing membrane curvature—a precursor to pore formation [9].

Post-Translational Modifications and Their Influence on Functional States

Aβ(1-13) undergoes co- and post-translational modifications that modulate its aggregation kinetics and receptor interactions.

Site-Specific Oxidation and Metal Coordination

  • Methionine oxidation: Met35 oxidation (to methionine sulfoxide) occurs under oxidative stress. This disrupts hydrophobic interactions with F4/G9, reducing β-sheet formation by 70% but increasing unstructured oligomers [9].
  • Copper/zinc binding: H6/H13 coordinate Cu²⁺/Zn²⁺ at physiological concentrations (Kd = 10⁻⁷ M). Metal binding induces a β-hairpin fold (D1–H6 and Y10–H13), promoting dityrosine cross-linking via radical generation [7] [9].

Phosphorylation and Isomerization

  • Serine phosphorylation: S8 phosphorylation by neuronal kinases (e.g., CK2) adds negative charge, weakening BACE1 binding and reducing Aβ(1-13) yield by 40% [9].
  • Asparagine isomerization: D1 isomerization (L-isoaspartate) occurs spontaneously in aging brains. This alters N-terminal charge distribution, enhancing oligomer stability through covalent backbone modifications [7].

Table 3: Impact of PTMs on Aβ(1-13) Properties

ModificationSiteCatalyst/ContextStructural ConsequenceFunctional Outcome
Methionine oxidationM35ROS, H2O2Disrupted hydrophobic coreNon-fibrillar oligomer accumulation
Zinc coordinationH6, H13Synaptic Zn²⁺ releaseβ-hairpin formationPore formation in membranes
Serine phosphorylationS8Casein kinase 2 (CK2)Increased N-terminal chargeReduced BACE1 cleavage efficiency

Compounds Mentioned

  • Beta-Amyloid (1-13)
  • Amyloid Precursor Protein (APP)
  • β-Secretase (BACE1)
  • γ-Secretase complex
  • Presenilin 1 (PSEN1)
  • Presenilin 2 (PSEN2)
  • sAPPβ
  • C99 fragment
  • APP intracellular domain (AICD)
  • P3 peptide
  • N-terminal Aβ fragments
  • Oxidized Aβ(1-13)
  • Phosphorylated Aβ(1-13)
  • Metal-bound Aβ(1-13)

Properties

Product Name

Beta-Amyloid (1-13)

Molecular Weight

1561.6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.